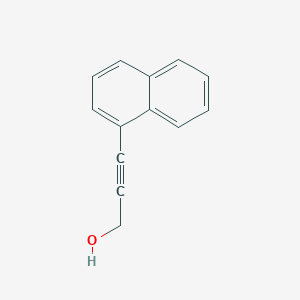

3-(1-Naphthyl)-2-propyn-1-ol

Description

Properties

IUPAC Name |

3-naphthalen-1-ylprop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h1-3,5-7,9,14H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FARRJNMECLDKPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90464692 | |

| Record name | 3-(1-Naphthyl)-2-propyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16176-22-0 | |

| Record name | 3-(1-Naphthyl)-2-propyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(1-Naphthyl)-2-propyn-1-ol chemical properties

An In-Depth Technical Guide to the Chemical Properties of 3-(1-Naphthyl)-2-propyn-1-ol

Abstract

This technical guide provides a comprehensive analysis of this compound, a propargylic alcohol distinguished by its bulky naphthyl substituent. As a bifunctional molecule, it serves as a valuable building block in synthetic organic chemistry, materials science, and drug discovery. This document synthesizes available data and expert-driven predictions on its molecular structure, synthesis, physicochemical properties, spectroscopic signature, and chemical reactivity. Detailed experimental protocols for its preparation via Sonogashira cross-coupling are provided, alongside a discussion of its handling and safety considerations. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this versatile chemical intermediate.

Introduction and Molecular Structure

This compound (CAS: 16176-22-0) is an aromatic propargylic alcohol. Its structure is characterized by three key functional domains that dictate its chemical behavior:

-

The 1-Naphthyl Group: A rigid, polycyclic aromatic hydrocarbon system that imparts significant steric bulk and influences the electronic properties of the adjacent alkyne. It provides a scaffold for further functionalization and is a common motif in pharmacologically active compounds.

-

The Internal Alkyne: The carbon-carbon triple bond (C≡C) is a linear, electron-rich functional group. It is the site of numerous addition reactions and serves as a critical linker in coupling chemistries.

-

The Primary Hydroxymethyl Group (-CH₂OH): This primary alcohol function can be readily oxidized or converted into a wide range of other functional groups, such as esters, ethers, and halides, making it a versatile synthetic handle.

The interplay of these groups—the aromatic system, the reactive alkyne, and the versatile alcohol—makes this compound a compound of significant interest for constructing complex molecular architectures.

Core Molecular Identifiers

| Property | Value | Source |

| IUPAC Name | 3-(Naphthalen-1-yl)prop-2-yn-1-ol | N/A |

| CAS Number | 16176-22-0 | [1][2] |

| Molecular Formula | C₁₃H₁₀O | [1][2] |

| Molecular Weight | 182.22 g/mol | [1][2] |

| SMILES | OCC#Cc1cccc2ccccc12 | [1] |

| InChI Key | FARRJNMECLDKPD-UHFFFAOYSA-N | [1] |

Synthesis Strategies: A Mechanistic Perspective

The principal challenge in synthesizing this compound is the formation of the C(sp)-C(sp²) bond between the alkyne and the naphthyl ring. The most robust and widely applicable method for this transformation is the Sonogashira cross-coupling reaction.

Primary Synthesis Route: Sonogashira Cross-Coupling

The Sonogashira coupling is a powerful palladium- and copper-co-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][4] For this target molecule, the most logical disconnection involves coupling propargyl alcohol (2-propyn-1-ol) with a 1-halonaphthalene, typically 1-iodonaphthalene, due to its higher reactivity in the oxidative addition step.

Causality of Component Selection:

-

Catalyst System: A palladium(0) complex (often generated in situ) performs the core catalytic cycle, while a copper(I) salt (e.g., CuI) acts as a co-catalyst to form a copper acetylide intermediate, which facilitates the crucial transmetalation step.[3]

-

Ligand: Phosphine ligands (e.g., triphenylphosphine, PPh₃) are essential to stabilize the palladium center, prevent its precipitation as palladium black, and modulate its reactivity.

-

Base: An amine base (e.g., triethylamine, Et₃N, or diisopropylamine, DIPEA) is required to neutralize the hydrogen halide (HX) produced during the reaction and to deprotonate the terminal alkyne, driving the reaction forward.

-

Solvent: Anhydrous, deoxygenated solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are used to prevent side reactions, such as the oxidative homocoupling of the alkyne (Glaser coupling).

Protocol 2.1: Synthesis via Sonogashira Coupling

This protocol is a representative methodology based on standard Sonogashira conditions.

-

Inert Atmosphere Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 1-iodonaphthalene (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

-

Solvent and Reagent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous, deoxygenated THF via syringe, followed by triethylamine (2.5 eq).

-

Alkyne Addition: Add propargyl alcohol (1.2 eq) dropwise to the stirring mixture at room temperature. The causality for adding the alkyne last is to ensure the catalyst is well-dispersed before introducing the second coupling partner.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) and monitor its progress by thin-layer chromatography (TLC) until the starting 1-iodonaphthalene is consumed.

-

Workup: Upon completion, cool the mixture to room temperature and quench by adding a saturated aqueous solution of NH₄Cl. Dilute with water and transfer to a separatory funnel.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. The choice of ethyl acetate is based on its ability to dissolve the product while being immiscible with the aqueous phase.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Physicochemical Properties

The physical state and properties of this compound are dictated by the large, planar naphthyl group, which promotes solid-state packing, and the polar alcohol group, which allows for hydrogen bonding.

| Property | Value | Comments and Rationale |

| Appearance | Solid | The large, flat naphthyl ring system facilitates efficient crystal lattice packing.[1] |

| Melting Point | 45-50 °C | This relatively low melting point is typical for a moderately sized organic molecule with some polarity.[1] |

| Boiling Point | Not available | Expected to be high (>200 °C at atm. pressure) with decomposition. Boiling point would likely be measured under reduced pressure, similar to its analog, 3-phenyl-2-propyn-1-ol (129-130 °C/10 mmHg).[5] |

| Solubility | Not available | Predicted to be soluble in polar organic solvents (e.g., acetone, THF, ethyl acetate, methanol) and chlorinated solvents (e.g., CH₂Cl₂, CHCl₃). Poorly soluble in water and nonpolar aliphatic hydrocarbons. |

| Flash Point | > 110 °C (closed cup) | Indicates it is a combustible solid but not highly flammable under standard conditions.[1] |

Spectroscopic Characterization

No published spectra are available for this compound. The following are expert predictions based on its structure and data from close analogs like 3-phenyl-2-propyn-1-ol.[6][7]

-

¹H NMR (in CDCl₃, 400 MHz):

-

δ 7.9-8.2 (m, ~2-3H): Protons on the naphthyl ring in deshielded positions (e.g., H-8, H-5).

-

δ 7.4-7.6 (m, ~4-5H): Remaining aromatic protons of the naphthyl ring.

-

δ 4.55 (s, 2H): Methylene protons (-CH ₂-OH). The singlet multiplicity indicates no adjacent protons. The chemical shift is downfield due to the adjacent alkyne and oxygen atom.

-

δ 2.0-2.5 (br s, 1H): Hydroxyl proton (-OH ). The shift and appearance are variable and depend on concentration and sample purity; may exchange with D₂O.

-

-

¹³C NMR (in CDCl₃, 100 MHz):

-

δ 133-134: Quaternary carbons of the naphthyl ring (e.g., C-4a, C-8a).

-

δ 125-131: Aromatic CH carbons of the naphthyl ring.

-

δ ~122: Quaternary carbon of the naphthyl ring attached to the alkyne (C-1).

-

δ ~92 (C): Alkynyl carbon attached to the naphthyl ring (C ≡C-CH₂OH).

-

δ ~84 (C): Alkynyl carbon attached to the methylene group (C≡C -CH₂OH).

-

δ ~52 (CH₂): Methylene carbon (-C H₂OH).

-

-

Infrared (IR) Spectroscopy (ATR):

-

~3350 cm⁻¹ (broad): O-H stretching vibration, characteristic of the alcohol group.

-

~3050 cm⁻¹ (medium): Aromatic C-H stretching.

-

~2930 cm⁻¹ (weak): Aliphatic C-H stretching of the methylene group.

-

~2230 cm⁻¹ (weak): C≡C stretching of the internal alkyne. This peak is often weak for symmetrically substituted or internal alkynes.

-

~1590, 1510 cm⁻¹ (medium): Aromatic C=C ring stretching vibrations.

-

~1030 cm⁻¹ (strong): C-O stretching vibration of the primary alcohol.

-

-

Mass Spectrometry (EI-MS):

-

m/z 182 [M]⁺: Molecular ion peak.

-

m/z 153 [M-CHO]⁺ or [M-H₂-OH]⁺: Common fragmentation pathways.

-

m/z 151 [M-CH₂OH]⁺: Loss of the hydroxymethyl radical.

-

m/z 126: Naphthyl fragment.

-

Chemical Reactivity and Potential Applications

The reactivity of this compound is a composite of its constituent functional groups.

-

Reactions at the Alcohol Center:

-

Oxidation: Can be selectively oxidized to 3-(1-naphthyl)prop-2-ynal using mild reagents like MnO₂ or to 3-(1-naphthyl)prop-2-ynoic acid with stronger oxidants (e.g., Jones reagent).

-

Esterification/Etherification: The hydroxyl group readily undergoes standard esterification (with acyl chlorides or carboxylic acids) and etherification (e.g., Williamson ether synthesis) to introduce new functionalities.

-

-

Reactions at the Alkyne Center:

-

Hydrogenation: The triple bond can be selectively reduced to a (Z)-alkene using Lindlar's catalyst or fully saturated to an alkane with H₂ over Pd/C.

-

Hydration: Acid-catalyzed hydration would likely lead to the corresponding enol, which would tautomerize to a ketone. This can also proceed via a Meyer-Schuster rearrangement to form an α,β-unsaturated carbonyl compound.[8]

-

Coupling and Cycloaddition: The alkyne is a prime substrate for further metal-catalyzed coupling reactions and is a key partner in thermal or metal-catalyzed cycloadditions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry."

-

-

Potential Applications:

-

Synthetic Intermediate: Its primary role is as a versatile intermediate for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and functional dyes.

-

Materials Science: The rigid naphthyl-alkyne structure can be incorporated into polymers and conjugated materials for applications in organic electronics.

-

Drug Discovery: The propargyl alcohol moiety is a known pharmacophore, and the naphthyl group is present in many bioactive molecules. The compound itself could be screened for biological activity or used as a scaffold in medicinal chemistry programs.

-

Safety and Handling

While specific toxicity data for this compound is limited, a safety assessment can be made based on its chemical class and available data for analogs.

-

Physical Hazards: The compound is classified as a combustible solid (Storage Class 11).[1]

-

Health Hazards (Inferred):

-

The parent compound, propargyl alcohol, is toxic by inhalation, ingestion, and skin absorption.[8]

-

The close analog, 3-phenyl-2-propyn-1-ol, is known to cause skin and serious eye irritation and may cause respiratory irritation.[6]

-

It is prudent to assume that this compound possesses similar irritant and potentially toxic properties.

-

-

Recommended Handling Procedures:

-

Always handle in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1]

-

Avoid generating dust.

-

Keep away from strong oxidizing agents and sources of ignition.

-

Conclusion

This compound is a synthetically valuable building block whose chemical personality is defined by the unique combination of a naphthyl ring, an internal alkyne, and a primary alcohol. While its physical properties are documented, its full spectroscopic and reactive profile relies on expert interpretation of analogous structures. The Sonogashira coupling provides a reliable and efficient synthetic route to this compound. Its trifunctional nature offers chemists a powerful tool for creating molecular complexity, with potential applications spanning from medicinal chemistry to materials science. Proper safety precautions, inferred from related compounds, are essential for its handling.

References

-

Wikipedia. Propargyl alcohol. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 123115, 3-Phenyl-2-propyn-1-ol. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 78930, 2-Propyn-1-ol, 3-(trimethylsilyl)-. [Link]

-

Chemistry Steps. Alkynes to Alcohols. [Link]

-

Organic Chemistry Portal. Substituted alkyne synthesis by C-C coupling. [Link]

-

NIST. WebBook for 2-Propen-1-ol, 3-phenyl-. [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

-

NIST. WebBook for 2-Propen-1-ol. [Link]

-

Sciencemadness Discussion Board. Preparation of propargyl alcohol (2-propyn-1-ol). [Link]

-

ACS Publications. Catalytic Enantioselective Synthesis of Secondary Allylic Alcohols from Terminal Alkynes and Aldehydes via 1-Alkenylboron Reagents. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

YouTube. Preparation of Alkynes, Part 4: By Vinylation and Alkynylation of Terminal Alkynes. [Link]

- Google Patents.

-

ResearchGate. Optimisation of the Sonogashira coupling between phenylacetylene and 1 b in the solid state. [Link]

-

Ataman Kimya. PROP-2-YN-1-OL. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

RSC Publishing. Synthesis of primary propargylic alcohols from terminal alkynes using rongalite as the C1 unit. [Link]

-

NIST. WebBook for 2-Propen-1-ol, 3-phenyl-. [Link]

-

PubMed. Sonogashira cross-couplings of ynamides. Syntheses of urethane- and sulfonamide-terminated conjugated phenylacetylenic systems. [Link]

-

Cheméo. Chemical Properties of Propargyl alcohol (CAS 107-19-7). [Link]

-

ChemBK. prop-2-yn-1-ol. [Link]

-

Ataman Kimya. PROPYNOL. [Link]

Sources

- 1. 3-(1-萘基)-2-丙炔-1-醇 96% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 3-(1-萘基)-2-丙炔-1-醇 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. 3-Phenyl-2-propyn-1-ol 96 1504-58-1 [sigmaaldrich.com]

- 6. 3-Phenyl-2-propyn-1-ol | C9H8O | CID 123115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-PHENYL-2-PROPYN-1-OL(1504-58-1) 1H NMR [m.chemicalbook.com]

- 8. Propargyl alcohol - Wikipedia [en.wikipedia.org]

Spectroscopic Elucidation of 3-(1-Naphthyl)-2-propyn-1-ol: A Technical Guide for Researchers

Introduction

3-(1-Naphthyl)-2-propyn-1-ol is a propargylic alcohol derivative incorporating a naphthalene moiety. This structural motif is of significant interest in medicinal chemistry and materials science due to the unique spatial arrangement and electronic properties conferred by the rigid naphthyl group and the linear alkyne linker. As with any novel compound, definitive structural confirmation is paramount. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The interpretation of these spectra is crucial for researchers in verifying the synthesis and purity of this compound, forming the foundation for its further investigation and application.

The methodologies described herein represent standard practices in organic compound characterization. The choice of deuterated solvents for NMR, for instance, is critical for signal clarity, with chloroform-d (CDCl₃) being a common choice for its excellent solubilizing properties for aromatic compounds. Similarly, Attenuated Total Reflectance (ATR) is a frequently employed technique for IR spectroscopy of solid samples due to its minimal sample preparation requirements.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound are directly correlated with its spectroscopic signatures. The key functionalities to be identified are the primary alcohol (-CH₂OH), the internal alkyne (-C≡C-), and the 1-substituted naphthalene ring.

Figure 1: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The expected chemical shifts (in ppm, relative to a TMS standard) in CDCl₃ are detailed in Table 1.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Naphthyl-H | 7.40 - 8.20 | Multiplet (m) | 7H | The seven protons on the naphthalene ring will appear as a complex multiplet in the aromatic region. |

| -CH₂- | ~4.5 | Doublet (d) or Singlet (s) | 2H | These methylene protons are adjacent to a hydroxyl group and a triple bond. Coupling to the hydroxyl proton may or may not be observed depending on the solvent and concentration. |

| -OH | Variable (typically 1.5 - 3.0) | Singlet (s) or Triplet (t) | 1H | The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature. It may couple with the adjacent methylene protons. |

Expertise & Experience: The aromatic region of the ¹H NMR spectrum of a 1-substituted naphthalene is characteristically complex due to the multiple, distinct proton environments and their spin-spin coupling. The protons at the C4, C5, and C8 positions are typically the most deshielded due to anisotropic effects. The methylene protons adjacent to the alkyne and hydroxyl group are expected to be downfield due to the electron-withdrawing nature of these groups.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. The expected chemical shifts in CDCl₃ are summarized in Table 2.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| Naphthyl-C (quaternary) | 120 - 135 | Two quaternary carbons are expected for the naphthalene ring at the points of fusion and substitution. |

| Naphthyl-CH | 122 - 130 | Seven distinct signals are expected for the protonated carbons of the naphthalene ring. |

| -C≡C- (alkynyl) | 80 - 95 | Two signals are expected for the two carbons of the alkyne, though their intensity may be weak. |

| -CH₂OH | ~52 | The carbon of the methylene group attached to the oxygen will be in the typical range for a primary alcohol. |

Trustworthiness: The number of distinct signals in both the ¹H and ¹³C NMR spectra should be consistent with the proposed structure. For example, observing 10 distinct signals in the ¹³C NMR (2 quaternary naphthyl, 7 CH naphthyl, 2 alkynyl, and 1 CH₂OH) would provide strong evidence for the assigned structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key expected vibrational frequencies for this compound are presented in Table 3.

| Functional Group | Expected Absorption (cm⁻¹) | Intensity | Notes |

| O-H stretch (alcohol) | 3200 - 3600 | Strong, Broad | The broadness is due to hydrogen bonding. |

| C-H stretch (aromatic) | 3000 - 3100 | Medium | Characteristic of C-H bonds on the naphthalene ring. |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium | Corresponding to the methylene C-H bonds. |

| C≡C stretch (alkyne) | 2100 - 2260 | Weak to Medium | The intensity of this peak can be weak for internal alkynes. |

| C=C stretch (aromatic) | 1500 - 1600 | Medium | Multiple bands are expected due to the naphthalene ring. |

| C-O stretch (alcohol) | 1000 - 1260 | Strong | Characteristic of the primary alcohol. |

Authoritative Grounding: The presence of a broad absorption band around 3300 cm⁻¹ is a strong indication of the hydroxyl group.[1][2][3] The weak to medium absorption in the region of 2100-2260 cm⁻¹ is characteristic of the C≡C triple bond stretch.[4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular weight is 182.22 g/mol .[6][7]

| m/z Value | Proposed Fragment | Notes |

| 182 | [M]⁺ | The molecular ion peak. |

| 181 | [M-H]⁺ | Loss of a hydrogen atom. |

| 165 | [M-OH]⁺ | Loss of the hydroxyl radical. |

| 153 | [M-CH₂OH]⁺ | Loss of the hydroxymethyl radical, a common fragmentation for primary alcohols.[8][9][10][11] |

| 141 | [C₁₁H₇]⁺ | Naphthylmethyl cation, a stable fragment. |

| 128 | [C₁₀H₈]⁺ | Naphthalene cation. |

Experimental Protocol: A Generalized Approach to Synthesis

A plausible synthetic route to this compound is the Sonogashira coupling of 1-ethynylnaphthalene with formaldehyde, or the reaction of the Grignard reagent of 1-ethynylnaphthalene with formaldehyde. A generalized procedure for the Grignard approach is as follows:

-

Grignard Reagent Formation: To a solution of ethylmagnesium bromide in anhydrous THF at 0 °C, add 1-ethynylnaphthalene dropwise under an inert atmosphere.

-

Reaction with Formaldehyde: Bubble gaseous formaldehyde (generated from the pyrolysis of paraformaldehyde) through the Grignard reagent solution at 0 °C.[12]

-

Workup: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Figure 2: Generalized synthetic workflow.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the unequivocal identification and characterization of this compound. The combination of NMR, IR, and MS data allows for the complete assignment of its structure, ensuring the integrity of the compound for subsequent research and development. The correlation of specific structural features with their expected spectroscopic signals, grounded in fundamental principles and data from analogous compounds, serves as a reliable reference for scientists working with this and related molecules.

References

-

Patil, P. G., et al. (2021). Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone. ACS Omega, 6(40), 25982–25995. [Link]

-

eGyanKosh. Mass Spectrometry: Fragmentation Patterns. [Link]

-

Sciencemadness.org. what form of formaldehyde is used in grignards?. [Link]

-

Kappe, C. O., et al. (1995). Carbon-13 nuclear magnetic resonance examination of naphthalene derivatives. Assignments and analysis of substituent chemical shifts. Magnetic Resonance in Chemistry, 33(10), 828-838. [Link]

-

ResearchGate. ¹H NMR spectra of propargyl alcohol (a), ethyl 2-azidopropionate (b)... [Link]

-

SpectraBase. 1-Methyl-naphthalene. [Link]

-

Chemistry LibreTexts. Mass Spectrometry of Some Common Functional Groups. [Link]

-

National Institutes of Health. Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. [Link]

-

PubMed. Synthesis, Characterization, and Agricultural Bioactivity Evaluation of 1-(Naphthalen-1-yloxy)propan-2-ol Derivatives against Bemisia tabaci. [Link]

-

YouTube. Mass Spectrometry of Alcohols. [Link]

-

OpenStax. Infrared Spectra of Some Common Functional Groups. [Link]

-

ResearchGate. The Reaction of Naphthalene with Formaldehyde in the Presence of Sulphuric Acid. [Link]

-

International Journal of ChemTech Research. Design and Synthesis of Three Naphtol Derivatives using the Three Component System. [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029751). [Link]

-

NIST WebBook. Propargyl alcohol. [Link]

-

Doc Brown's Chemistry. mass spectrum of propan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes. [Link]

-

YouTube. Lec15 - IR Spectra of Alkynes and Nitriles. [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

National Institutes of Health. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [Link]

-

Beilstein Journal of Organic Chemistry. Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides. [Link]

-

National Institutes of Health. Crystal structure of 2-hydroxy-3-(prop-2-yn-1-yl)naphthalene-1,4-dione. [Link]

-

Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029751). [Link]

-

YouTube. Mass Spectrometry Part 5 - Fragmentation of Alcohols. [Link]

-

Royal Society of Chemistry. Recent advances in the direct transformation of propargylic alcohols to allenes. [Link]

-

NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]

-

MDPI. Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. [Link]

Sources

- 1. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. youtube.com [youtube.com]

- 5. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 6. 1-NAPHTHALENEMETHYLAMINE(118-31-0) 1H NMR spectrum [chemicalbook.com]

- 7. scienceopen.com [scienceopen.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. mass spectrum of propan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. youtube.com [youtube.com]

- 12. sciencemadness.org [sciencemadness.org]

A Comprehensive Technical Guide to the Solubility of 3-(1-Naphthyl)-2-propyn-1-ol in Organic Solvents

For distribution to: Researchers, scientists, and drug development professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy. This guide provides an in-depth technical overview of the solubility characteristics of 3-(1-Naphthyl)-2-propyn-1-ol, a molecule of interest in medicinal chemistry. In the absence of extensive published empirical data for this specific compound, this document outlines the theoretical principles governing its solubility, offers predictions based on its molecular structure, and provides detailed, field-proven experimental protocols for its quantitative determination. This guide is intended to empower researchers to accurately assess the solubility profile of this compound and similar compounds, thereby facilitating informed decisions in drug development, formulation, and process chemistry.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent.[1][2] The dissolution process is a thermodynamic equilibrium where the Gibbs free energy of dissolution (ΔG) is a function of the enthalpy (ΔH) and entropy (ΔS) of the system (ΔG = ΔH - TΔS).[3] A negative ΔG, indicating a spontaneous process, is favored by strong solute-solvent interactions that overcome the solute-solute and solvent-solvent interactions.

Molecular Structure Analysis of this compound

To predict the solubility of this compound, a thorough analysis of its molecular structure is essential. The molecule comprises three key functional regions:

-

The Naphthyl Group: This large, bicyclic aromatic system is fundamentally nonpolar and hydrophobic. Its contribution to the overall molecule is a tendency towards solubility in nonpolar or weakly polar organic solvents.[4]

-

The Propynol Group: This portion of the molecule introduces polarity. The hydroxyl (-OH) group is a key feature, capable of acting as both a hydrogen bond donor and acceptor.[3] This confers a degree of hydrophilicity and promotes interaction with polar solvents. The alkyne (carbon-carbon triple bond) is a region of high electron density, contributing to the molecule's overall polarizability.

-

Overall Molecular Character: The molecule presents a duality. The large, nonpolar naphthalene ring system dominates the structure, suggesting that the compound will generally be more soluble in nonpolar to moderately polar solvents. However, the presence of the hydroxyl group provides a site for specific, strong interactions with polar, protic solvents. The balance between the hydrophobic naphthalene "tail" and the hydrophilic propynol "head" will dictate its solubility in any given solvent.

Caption: Key structural features influencing the solubility of this compound.

Classification of Organic Solvents

Organic solvents can be broadly categorized based on their polarity and their ability to donate hydrogen bonds:

-

Nonpolar Solvents: (e.g., Hexane, Toluene, Carbon Tetrachloride) These solvents have low dielectric constants and are unable to form strong hydrogen bonds. They primarily interact through van der Waals forces.

-

Polar Aprotic Solvents: (e.g., Acetone, Dimethyl Sulfoxide (DMSO), Acetonitrile) These solvents possess a significant dipole moment but lack O-H or N-H bonds, meaning they can accept hydrogen bonds but not donate them.[5]

-

Polar Protic Solvents: (e.g., Methanol, Ethanol, Acetic Acid) These solvents have a large dipole moment and contain O-H or N-H bonds, making them capable of both donating and accepting hydrogen bonds.[2][5]

Predicted Solubility Profile

Based on the "like dissolves like" principle, the following solubility profile for this compound is predicted:

| Solvent Class | Predicted Solubility | Rationale |

| Nonpolar (e.g., Hexane) | Low to Moderate | The large naphthalene ring will have favorable interactions, but the polar hydroxyl group will be disfavored. |

| Polar Aprotic (e.g., Acetone, DMSO) | High | These solvents can accept a hydrogen bond from the hydroxyl group and have sufficient polarity to interact with the polar regions of the molecule, while also accommodating the nonpolar naphthyl group. |

| Polar Protic (e.g., Methanol, Ethanol) | Moderate to High | The hydroxyl group of the solute can form hydrogen bonds with the solvent. However, the large hydrophobic naphthalene moiety may limit overall solubility compared to smaller alcohols. |

| Water | Very Low / Insoluble | The large, nonpolar naphthalene group is expected to dominate, making the molecule largely hydrophobic and overcoming the hydrophilic nature of the small hydroxyl group. |

Experimental Determination of Thermodynamic Solubility

To obtain definitive solubility data, an experimental approach is necessary. The "shake-flask" method is the gold standard for determining thermodynamic (equilibrium) solubility.[1][6] This method involves equilibrating an excess of the solid compound with the solvent of interest over a sufficient period to achieve a saturated solution.

The Shake-Flask Method: A Validated Protocol

This protocol outlines the steps to determine the solubility of this compound at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

UV-Vis Spectrophotometer or HPLC system

Workflow Diagram:

Caption: Step-by-step workflow for the shake-flask solubility determination method.

Detailed Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials (in triplicate for each solvent). The presence of undissolved solid at the end of the experiment is crucial.

-

Solvent Addition: Add a precise volume of the chosen organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker. Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.[7] The time required to reach equilibrium should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) and confirming that the concentration no longer increases.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter and discard the first portion of the filtrate to saturate any binding sites on the filter membrane.[7] Collect the subsequent filtrate. This step is critical to remove all undissolved microparticles.

-

Dilution: Accurately dilute the clear filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Determine the concentration of the diluted filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or gravimetric analysis.

Quantitative Analysis by UV-Vis Spectrophotometry

The naphthyl group in this compound is a strong chromophore, making UV-Vis spectrophotometry an excellent choice for quantification.[8]

Protocol for UV-Vis Analysis:

-

Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of the compound in the solvent of interest. Scan the solution across the UV spectrum (e.g., 200-400 nm) to identify the λmax, where the compound absorbs the most light. This wavelength will be used for all subsequent measurements to maximize sensitivity.

-

Preparation of Standard Solutions: Prepare a stock solution of this compound of a known high concentration. Perform a series of accurate serial dilutions to create at least five standard solutions of decreasing concentrations.[9]

-

Calibration Curve Construction: Measure the absorbance of each standard solution at the predetermined λmax. Plot the absorbance (y-axis) versus the known concentration (x-axis). Perform a linear regression on the data points. The resulting equation (y = mx + b) and the coefficient of determination (R²) will be used for quantification. An R² value > 0.99 is desirable.[9][10]

-

Sample Analysis: Measure the absorbance of the diluted filtrate samples.

-

Solubility Calculation: Use the calibration curve equation to calculate the concentration of the diluted sample. Then, account for the dilution factor to determine the concentration of the original saturated solution. This concentration is the solubility of the compound in that solvent.

Solubility = (Concentration from curve) x (Dilution Factor)

Alternative Quantitative Method: Gravimetric Analysis

For solvents with a low boiling point, gravimetric analysis provides a straightforward alternative.

Protocol for Gravimetric Analysis:

-

Sample Preparation: Following the shake-flask equilibration and filtration, pipette a precise volume of the clear saturated filtrate into a pre-weighed, dry container (e.g., a watch glass or evaporating dish).[11]

-

Solvent Evaporation: Carefully evaporate the solvent in a fume hood or a vacuum oven at a temperature well below the boiling point of the solute to avoid any loss of the compound.

-

Drying and Weighing: Once the solvent is fully evaporated, dry the container with the solid residue to a constant weight.[12]

-

Solubility Calculation: The solubility is the mass of the dried residue divided by the initial volume of the filtrate, typically expressed in g/L or mg/mL.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear, concise table for easy comparison across different solvents.

Table of Solvent Properties and Predicted vs. Experimental Solubility:

| Solvent | Type | Polarity Index | Predicted Solubility | Experimental Solubility (g/L at 25°C) |

| Hexane | Nonpolar | 0.1 | Low to Moderate | To be determined |

| Toluene | Nonpolar | 2.4 | Moderate | To be determined |

| Dichloromethane | Polar Aprotic | 3.1 | High | To be determined |

| Acetone | Polar Aprotic | 5.1 | High | To be determined |

| Ethyl Acetate | Polar Aprotic | 4.4 | High | To be determined |

| Acetonitrile | Polar Aprotic | 5.8 | High | To be determined |

| DMSO | Polar Aprotic | 7.2 | Very High | To be determined |

| Methanol | Polar Protic | 5.1 | Moderate to High | To be determined |

| Ethanol | Polar Protic | 4.3 | Moderate to High | To be determined |

| Water | Polar Protic | 10.2 | Very Low | To be determined |

Conclusion and Field-Proven Insights

The solubility of this compound is a complex interplay between its large hydrophobic naphthalene moiety and its polar, hydrogen-bonding propynol group. While theoretical predictions provide a valuable starting point, rigorous experimental determination using a validated method like the shake-flask protocol is indispensable for obtaining accurate and reliable data. This guide provides the necessary framework for researchers to both predict and empirically determine the solubility profile of this compound. Such data is fundamental for advancing the development of this compound as a potential therapeutic agent, enabling rational formulation design and ensuring reproducible results in preclinical studies.

References

-

Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf. (n.d.). Retrieved January 25, 2026, from [Link]

-

Solubility - Wikipedia. (n.d.). Retrieved January 25, 2026, from [Link]

-

Solubility Profiling and UV-Spectrophotometric Determination of Bioactive Peptides from Ragi. (2025). Impactfactor.org. Retrieved January 25, 2026, from [Link]

-

Solubility Testing – Shake Flask Method. (n.d.). BioAssay Systems. Retrieved January 25, 2026, from [Link]

-

How to Make a Calibration Curve: A Step-by-Step Guide. (2022, July 7). Lab Manager. Retrieved January 25, 2026, from [Link]

-

On the Effect of Temperature on Aqueous Solubility of Organic Solids. (2010). ACS Publications. Retrieved January 25, 2026, from [Link]

-

Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012, April 27). Master Organic Chemistry. Retrieved January 25, 2026, from [Link]

-

Solubility factors when choosing a solvent. (2020, November 16). Labclinics. Retrieved January 25, 2026, from [Link]

-

Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences. Retrieved January 25, 2026, from [Link]

-

Solubility Parameters: Theory and Application. (n.d.). American Institute for Conservation. Retrieved January 25, 2026, from [Link]

-

Preparation of Calibration Curves - A Guide to Best Practice. (n.d.). National Measurement Laboratory. Retrieved January 25, 2026, from [Link]

-

Effects of Temperature and Pressure on Solubility. (2022, July 4). Chemistry LibreTexts. Retrieved January 25, 2026, from [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018, August 31). Regulations.gov. Retrieved January 25, 2026, from [Link]

-

Development and validation of UV–VIS spectrophotometric method for quantitative determination of 1– and 2–naphthols in chloroform and water. (2016, March 4). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Polar Protic and Aprotic Solvents. (2023, January 23). Chemistry LibreTexts. Retrieved January 25, 2026, from [Link]

-

Determination of Solubility by Gravimetric Method. (n.d.). Retrieved January 25, 2026, from [Link]

-

Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014, April 29). American Pharmaceutical Review. Retrieved January 25, 2026, from [Link]

-

Good laboratory practice of equilibrium solubility measurement. (2025, August 5). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Polar Protic and Aprotic Solvents. (n.d.). Chemistry Steps. Retrieved January 25, 2026, from [Link]

-

Propargyl alcohol - Wikipedia. (n.d.). Retrieved January 25, 2026, from [Link]

-

Solubility equilibrium - Wikipedia. (n.d.). Retrieved January 25, 2026, from [Link]

-

UV/Vis Video: Calibration Curve Part 1. (2021, August 21). YouTube. Retrieved January 25, 2026, from [Link]

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24). Retrieved January 25, 2026, from [Link]

-

General Gravimetric Analysis Procedure. (n.d.). Retrieved January 25, 2026, from [Link]

-

On the Effect of Temperature on Aqueous Solubility of Organic Solids. (2025, August 7). ResearchGate. Retrieved January 25, 2026, from [Link]

-

UV Spectrophotometric method for quantitative determination of Agomelatine in coated tablets. (n.d.). Drug Analytical Research. Retrieved January 25, 2026, from [Link]

-

Solvent selection in liquid chromatography. (n.d.). Molnar Institute. Retrieved January 25, 2026, from [Link]

-

GOOD LABORATORY PRACTICE (GLP). (n.d.). Retrieved January 25, 2026, from [Link]

-

Determination of the Thermodynamic Solubility Product of PbI2 Assuming Nonideal Behavior: An Analytical Chemistry Experiment. (n.d.). ACS Publications. Retrieved January 25, 2026, from [Link]

-

review on qualitative and quantitative analysis of drugs by uv-visible spectrophotometer. (n.d.). iajps. Retrieved January 25, 2026, from [Link]

-

UV-Vis calibration curves - Smart Worksheet. (n.d.). LearnSci. Retrieved January 25, 2026, from [Link]

-

Gravimetric Analysis (Experiment). (2021, September 22). Chemistry LibreTexts. Retrieved January 25, 2026, from [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Retrieved January 25, 2026, from [Link]

-

Polar Protic and Aprotic Solvents. (n.d.). ChemTalk. Retrieved January 25, 2026, from [Link]

-

Constructing a calibration plot for UV/Vis spectroscopy. (2015, November 5). YouTube. Retrieved January 25, 2026, from [Link]

-

Solubility and Factors Affecting Solubility. (2023, January 29). Chemistry LibreTexts. Retrieved January 25, 2026, from [Link]

-

How to Comply with FDA Good Laboratory Practice Requirements. (2022, June 1). Lab Manager. Retrieved January 25, 2026, from [Link]

-

GRAVIMETRIC ANALYTICAL CHEMISTRY – LAB. (n.d.). Retrieved January 25, 2026, from [Link]

-

Functional Group Characteristics and Roles. (n.d.). ASHP. Retrieved January 25, 2026, from [Link]

-

Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. (n.d.). Research Journal of Pharmacy and Technology. Retrieved January 25, 2026, from [Link]

-

Polar Protic vs Polar Aprtotic Solvents in Organic Chemistry. (2023, November 20). YouTube. Retrieved January 25, 2026, from [Link]

-

Solubility factors when choosing a solvent. (2021, April 1). Lab + Life Scientist. Retrieved January 25, 2026, from [Link]

-

Chemical Properties of Propargyl alcohol (CAS 107-19-7). (n.d.). Cheméo. Retrieved January 25, 2026, from [Link]

-

3-Phenyl-2-propyn-1-ol. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

Sources

- 1. bioassaysys.com [bioassaysys.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Solubility - Wikipedia [en.wikipedia.org]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. seer.ufrgs.br [seer.ufrgs.br]

- 9. How to Make a Calibration Curve: A Step-by-Step Guide | Lab Manager [labmanager.com]

- 10. uknml.com [uknml.com]

- 11. pharmajournal.net [pharmajournal.net]

- 12. uomus.edu.iq [uomus.edu.iq]

An In-Depth Technical Guide to the Stability and Storage of 3-(1-Naphthyl)-2-propyn-1-ol

Abstract

This technical guide provides a comprehensive overview of the critical aspects concerning the stability and storage of 3-(1-Naphthyl)-2-propyn-1-ol, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of the molecule's inherent stability, potential degradation pathways, and recommended best practices for its handling and long-term storage. By synthesizing established chemical principles with practical, field-proven insights, this guide aims to ensure the integrity and reliability of this compound in research and development settings. Methodologies for stability-indicating analysis and forced degradation studies are presented to empower researchers to proactively assess and maintain the quality of this important chemical entity.

Introduction: Understanding the Molecular Landscape

This compound is a bifunctional molecule that marries the rigid, aromatic character of a naphthalene ring with the reactive, linear geometry of a propargyl alcohol. This unique structural combination makes it a valuable building block in organic synthesis. However, the very features that impart its synthetic utility also render it susceptible to specific degradation pathways. The electron-rich naphthalene moiety is a chromophore, making the molecule sensitive to light, while the propargyl alcohol functional group is prone to oxidation and acid-catalyzed rearrangements.

A thorough understanding of these potential liabilities is paramount for any scientist working with this compound. Degradation not only results in a loss of the desired material but can also lead to the formation of impurities that may interfere with downstream applications, introduce toxicity, or complicate analytical characterization. This guide provides the foundational knowledge and practical protocols to mitigate these risks.

Recommended Storage and Handling: Preserving Integrity

The primary goal of any storage strategy is to minimize the exposure of this compound to environmental factors that can accelerate its degradation. Based on the chemical properties of its constituent functional groups, the following storage conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | Reduces the rate of thermally induced degradation reactions. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Protects against oxidative degradation of the alkyne and alcohol functionalities. |

| Light | Amber or opaque container | The naphthyl group absorbs UV light, which can lead to photodegradation. |

| Moisture | Tightly sealed container with desiccant | Prevents hydrolysis and potential moisture-mediated reactions. |

Handling Precautions:

Due to the hazardous nature of propargyl alcohols, appropriate personal protective equipment (PPE) should always be worn. This includes, but is not limited to:

-

Safety goggles or a face shield

-

Chemical-resistant gloves

-

A lab coat

All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of any potential vapors.

Potential Degradation Pathways: A Mechanistic Perspective

Understanding the likely degradation pathways of this compound is the first step in developing effective strategies to prevent them. The principal modes of degradation are anticipated to be oxidation, photodegradation, and acid-catalyzed hydrolysis.

Figure 1. Potential Degradation Pathways.

Oxidative Degradation

The triple bond of the alkyne and the primary alcohol are both susceptible to oxidation.[1][2] Strong oxidation can lead to cleavage of the alkyne, potentially forming 1-naphthoic acid and other smaller fragments.[2] Milder oxidation may result in the formation of a vicinal dicarbonyl compound.[3] The presence of oxygen, especially in the presence of light or metal catalysts, can accelerate these processes.

Photodegradation

The naphthalene ring system is known to absorb ultraviolet (UV) light, which can lead to the formation of excited states.[4][5] These excited molecules can then undergo a variety of reactions, including dimerization, oxidation, or reaction with other molecules in the matrix.[5] The photostability of polycyclic aromatic hydrocarbons (PAHs) like naphthalene is influenced by their structure and the solvent they are in.[4] Given that this compound contains a prominent chromophore, protection from light is crucial for its stability.

Acid-Catalyzed Hydrolysis and Rearrangement

In the presence of acid, propargyl alcohols can undergo hydrolysis.[6] This can lead to the formation of various products, including α,β-unsaturated ketones through a Meyer-Schuster rearrangement.[6] The presence of acidic impurities in solvents or on glassware can be sufficient to catalyze these reactions over time.

Stability Indicating Method Development and Forced Degradation Studies

To proactively assess the stability of this compound and to identify its potential degradation products, a stability-indicating analytical method should be developed. High-performance liquid chromatography (HPLC) with UV detection is a suitable technique for this purpose. A forced degradation study is an essential component of this process, providing insights into the degradation pathways under stressed conditions.[7]

Experimental Workflow for Forced Degradation

Figure 2. Forced Degradation Workflow.

Detailed Protocol for Forced Degradation Studies

Objective: To generate potential degradation products of this compound and to develop a stability-indicating HPLC method.

Materials:

-

This compound

-

HPLC grade acetonitrile and water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a photodiode array (PDA) detector

-

LC-MS system for peak identification

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Incubate at 60°C for 24 hours.

-

Neutralize with 1 mL of 0.1 M NaOH.

-

Dilute to a final volume of 10 mL with mobile phase.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Incubate at 60°C for 24 hours.

-

Neutralize with 1 mL of 0.1 M HCl.

-

Dilute to a final volume of 10 mL with mobile phase.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

-

Keep at room temperature for 24 hours.

-

Dilute to a final volume of 10 mL with mobile phase.

-

-

Thermal Degradation:

-

Place a solid sample of this compound in an oven at 80°C for 48 hours.

-

Dissolve the stressed sample in acetonitrile to a concentration of 0.1 mg/mL.

-

-

Photolytic Degradation:

-

Expose a solution of this compound (0.1 mg/mL in acetonitrile) to a UV lamp (254 nm) for 24 hours.

-

-

HPLC Analysis:

-

Analyze all stressed samples, along with an unstressed control, by HPLC. A reverse-phase C18 column is a good starting point.

-

Develop a gradient elution method to separate the parent compound from all degradation products.

-

Use a PDA detector to monitor the elution profile at multiple wavelengths.

-

-

Data Analysis:

-

Assess the peak purity of the parent compound in the presence of its degradants.

-

Calculate the mass balance to ensure that all degradation products are accounted for.

-

Use LC-MS to identify the major degradation products.

-

Conclusion: A Proactive Approach to Quality

The stability of this compound is a critical parameter that can significantly impact the outcome of research and development activities. By understanding its inherent chemical liabilities and implementing the storage, handling, and analytical strategies outlined in this guide, scientists can ensure the integrity and reliability of this valuable synthetic intermediate. A proactive approach to stability assessment, including the use of forced degradation studies, is not merely a quality control measure but a fundamental aspect of robust scientific practice.

References

-

Jana, S., et al. (2021). Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. Frontiers in Microbiology, 12, 642497. [Link]

-

Kočí, K., et al. (2007). Photostability of Polycyclic Aromatic Hydrocarbons (PAHs) and Nitrated Polycyclic Aromatic Hydrocarbons (NPAHs) in Dichloromethane and Isooctane Solutions. Polycyclic Aromatic Compounds, 27(4), 283-299. [Link]

-

Li, X., et al. (2018). Hydration of various propargylic alcohols over the [Bu4P][Im]/CO2 catalyst. Green Chemistry, 20(1), 151-158. [Link]

-

Reddy, B. V. S., et al. (2023). SOCl2-Catalyzed Meyer–Schuster Rearrangement of 3°-Propargylic Alcohols: Synthesis of Densely Arene-Substituted Pyrazolines Bearing Quaternary Centers from α,β-Unsaturated Carbonyl Compounds and Arylhydrazines. The Journal of Organic Chemistry, 88(18), 12947–12957. [Link]

-

Zhang, Y., et al. (2022). Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. ACS Omega, 7(18), 15785–15792. [Link]

-

Chemistry LibreTexts. (2020). 10.7: Oxidation of Alkynes. [Link]

-

Master Organic Chemistry. (2023). Reactions of Alkynes: Hydrogenation, Hydroboration, Cyclopropanation. [Link]

-

Li, Y., et al. (2020). Degradation of 2-Naphthol in Aqueous Solution by Electro-Fenton System with Cu-Supported Stainless Steel Electrode. Molecules, 25(21), 5035. [Link]

-

Obot, I. B., et al. (2016). Mechanism of degradation of propargyl alcohol by acid-catalysed hydrolysis and corrosion inhibition efficiency of propargyl alcohol intermediates for carbon steel in hydrochloric acid. RSC Advances, 6(82), 78965-78976. [Link]

-

Tungen, J. E., et al. (2022). Tunable Gold-catalyzed Reactions of Propargyl Alcohols and Aryl Nucleophiles. ChemistryOpen, 11(3), e202100295. [Link]

-

Zhang, Y., et al. (2022). Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. ACS Omega, 7(18), 15785–15792. [Link]

-

Kameda, T., et al. (2010). Photostability of Nitro-Polycyclic Aromatic Hydrocarbons on Combustion Soot Particles in Sunlight. Environmental Science & Technology, 44(12), 4655–4660. [Link]

-

Wolska, L., et al. (2012). Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products. Polish Journal of Environmental Studies, 21(3), 771-778. [Link]

-

ResearchGate. (2019). Synthesis of 3-aryl propargyl alcohols 1. [Link]

-

Singh, R., & Kumar, S. (2013). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

-

Fiveable. (2023). Oxidative Cleavage of Alkynes. [Link]

-

ResearchGate. (2023). Oxidative cleavage of alkynes: a review of the methods invented so far and their application possibilities in green organic synthesis. [Link]

-

Chen, Y., et al. (2022). Fabrication of Low-Fouling Surfaces on Alkyne-Functionalized Poly-(p-xylylenes) Using Click Chemistry. Polymers, 14(2), 241. [Link]

-

Nicolaou, K. C., et al. (2011). Total Synthesis of Okeaniamide A. Journal of the American Chemical Society, 133(41), 16534–16537. [Link]

-

Murga, M. S., et al. (2015). Stability of polycyclic aromatic hydrocarbon clusters in protoplanetary discs. Astronomy & Astrophysics, 575, A103. [Link]

-

Organic Chemistry Portal. (n.d.). Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). [Link]

-

Wikipedia. (n.d.). Propargyl alcohol. [Link]

-

Juan, C.-S., et al. (2009). ENVIRONMENTAL CARCINOGENIC POLYCYCLIC AROMATIC HYDROCARBONS: PHOTOCHEMISTRY AND PHOTOTOXICITY. Journal of Environmental Science and Health, Part C, 27(1), 42–73. [Link]

-

Chemistry LibreTexts. (2024). 9.6: Oxidative Cleavage of Alkynes. [Link]

-

Das, P., & Phale, P. S. (2021). Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. Frontiers in Microbiology, 12. [Link]

-

Muzart, J. (2010). Electrophilic halogenations of propargyl alcohols. Tetrahedron, 66(31), 5825-5859. [Link]

-

Nagle, D. G., et al. (2008). Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. Tetrahedron, 64(23), 5407-5415. [Link]

-

ChemRxiv. (2024). Specific derivatization of internal alkynes for improved electrospray analysis. [Link]

-

Ghorui, A., et al. (2024). Cyclometalated Ru(II) Complexes Derived from Dibasic CNO Pincer Ligands as Molecular Catalysts for Electrocatalytic Hydrogen Evolution in Alkaline Medium. Inorganic Chemistry. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. tandfonline.com [tandfonline.com]

- 5. ENVIRONMENTAL CARCINOGENIC POLYCYCLIC AROMATIC HYDROCARBONS: PHOTOCHEMISTRY AND PHOTOTOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Leveraging 3-(1-Naphthyl)-2-propyn-1-ol in Modern Medicinal Chemistry

Introduction: The Strategic Convergence of Naphthalene and Propargyl Alcohol Scaffolds

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures with potent and selective biological activity is paramount. The compound 3-(1-Naphthyl)-2-propyn-1-ol emerges as a compelling starting point for medicinal chemists, strategically combining two motifs of significant pharmacological relevance: the naphthalene ring and the propargyl alcohol moiety. The naphthalene scaffold is a well-established pharmacophore present in numerous natural products and FDA-approved drugs, exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4] Its rigid, lipophilic nature allows for effective binding to a variety of biological targets.

Concurrently, the propargyl alcohol group provides a versatile handle for synthetic elaboration.[5][6] The terminal alkyne is amenable to a host of powerful and selective chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," which allows for the straightforward introduction of diverse functionalities, such as triazole rings. This synthetic tractability enables the rapid generation of compound libraries to explore structure-activity relationships (SAR). This guide provides a comprehensive overview of the potential applications of this compound, with a primary focus on its utility as a precursor for novel anticancer agents, complete with detailed synthetic and biological evaluation protocols.

Part 1: Anticancer Applications - A Primary Focus

The rationale for investigating derivatives of this compound as anticancer agents is strongly supported by existing literature. Naphthalene-containing compounds have been shown to exert cytotoxic effects through various mechanisms, including the induction of cell cycle arrest and apoptosis.[1][7] For instance, certain naphthalene-substituted triazole spirodienones have demonstrated remarkable in vitro cytotoxic activity against cancer cell lines such as MDA-MB-231, HeLa, and A549.[1] Moreover, analogues of naftopidil, which contain a naphthalene core, have been shown to induce cell death in a wide array of human cancer cell lines.[7] The propargyl moiety itself is not merely a synthetic linker; related structures have also been implicated in anticancer activity, with some propan-2-ol derivatives showing promise in inducing G2/M phase arrest and apoptosis.[8]

The core hypothesis is that by using this compound as a foundational block, we can synthesize novel compounds that leverage the inherent cytotoxicity of the naphthalene ring while exploring new chemical space through modifications at the propargyl alcohol terminus to enhance potency, selectivity, and drug-like properties.

Proposed General Mechanism of Action

The anticancer activity of derivatives synthesized from this compound is likely to be multifactorial, stemming from the established activities of naphthalene-based cytotoxins. A plausible signaling pathway leading to apoptosis is outlined below.

Figure 1. A proposed signaling pathway for anticancer action of this compound derivatives.

Part 2: Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of derivatives of this compound.

Protocol 2.1: Synthesis of this compound

This protocol outlines a standard Sonogashira coupling reaction to synthesize the core scaffold.

Rationale: The Sonogashira coupling is a highly reliable and efficient method for forming carbon-carbon bonds between a terminal alkyne and an aryl halide, making it ideal for this synthesis.

Materials:

-

1-Iodonaphthalene

-

Propargyl alcohol[6]

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Toluene, anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

To a dry, nitrogen-flushed round-bottom flask, add 1-iodonaphthalene (1.0 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and CuI (0.03 eq).

-

Add anhydrous toluene and anhydrous triethylamine (3.0 eq). Stir the mixture at room temperature for 10 minutes.

-

Add propargyl alcohol (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60°C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2.2: Synthesis of a 1,2,3-Triazole Derivative via CuAAC ("Click Chemistry")

This protocol demonstrates the derivatization of the core scaffold.

Rationale: "Click chemistry" is chosen for its high yield, stereospecificity, and tolerance of a wide range of functional groups, allowing for the creation of a diverse library of compounds.

Materials:

-

This compound (from Protocol 2.1)

-

Benzyl azide (or other desired organic azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol and Water (1:1 solvent mixture)

Procedure:

-

In a vial, dissolve this compound (1.0 eq) and benzyl azide (1.1 eq) in a 1:1 mixture of tert-butanol and water.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by an aqueous solution of CuSO₄·5H₂O (0.1 eq).

-

Stir the reaction vigorously at room temperature for 12-24 hours. The formation of the triazole product can be monitored by TLC or LC-MS.

-

Upon completion, dilute the reaction with water and extract with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify the product by column chromatography or recrystallization to yield the desired 1-(benzyl)-4-(1-naphthyl)-1H-1,2,3-triazol-5-yl)methanol.

-

Characterize by ¹H NMR, ¹³C NMR, and HRMS.

Sources

- 1. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Propargyl alcohol - Wikipedia [en.wikipedia.org]

- 7. 1-[2-(2-Methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol May Be a Promising Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the Sonogashira Coupling Reaction with 3-(1-Naphthyl)-2-propyn-1-ol

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the successful execution of the Sonogashira coupling reaction using 3-(1-Naphthyl)-2-propyn-1-ol. This document emphasizes scientific integrity, field-proven insights, and detailed, reproducible protocols.

Introduction: The Strategic Importance of the Sonogashira Coupling

The Sonogashira reaction is a powerful and versatile cross-coupling methodology for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by a combination of palladium and copper species, has become indispensable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1] The reaction typically proceeds under mild conditions, such as at room temperature, and is tolerant of a wide array of functional groups, making it a favored tool in medicinal chemistry and drug discovery.[1]

The use of this compound as the alkyne component introduces a bulky, electron-rich naphthyl moiety and a primary alcohol functional group. This specific substrate presents unique opportunities for the synthesis of novel molecular architectures while also necessitating careful optimization of reaction parameters to ensure high yields and minimize side reactions.

Mechanistic Overview: The Dual Catalytic Cycle

The Sonogashira coupling operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2] A simplified overview is presented below.

Figure 1: Simplified diagram of the Sonogashira coupling catalytic cycles.

The Palladium Cycle:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (R-X) to form a Pd(II) complex.

-

Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkynyl group to the Pd(II) complex.

-

Reductive Elimination: The desired coupled product (R-C≡CR') is formed, and the Pd(0) catalyst is regenerated.

The Copper Cycle:

-

Copper Acetylide Formation: In the presence of a base, the terminal alkyne reacts with a copper(I) salt to form a copper acetylide intermediate. This step is crucial as it activates the alkyne for the subsequent transmetalation step.

Expertise and Experience: Navigating the Nuances of the Reaction

While the Sonogashira coupling is robust, achieving high yields and purity with substrates like this compound requires an understanding of key experimental variables.

-

Minimizing Homocoupling (Glaser Coupling): The primary side reaction is the oxidative homocoupling of the terminal alkyne to form a diyne. This is particularly problematic when the alkyne is valuable. To mitigate this, it is imperative to thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[3] In some cases, employing a copper-free protocol can eliminate this side reaction.[4]

-

Choice of Base and Solvent: An amine base, such as triethylamine or diisopropylamine, is commonly used and can also serve as the solvent.[1] The base neutralizes the hydrogen halide byproduct formed during the reaction.[1] For less reactive aryl halides, a co-solvent like THF or DMF may be necessary to ensure solubility of all reactants.

-

Catalyst Selection and Loading: A variety of palladium catalysts can be employed, with Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ being common choices. The selection of the ligand can significantly impact the reaction's efficiency; bulky, electron-rich ligands often enhance catalytic activity. Catalyst loading is a critical parameter to optimize; while higher loading can increase reaction rates, it also increases costs and the potential for side reactions.

Trustworthiness: A Self-Validating Protocol Design

The following protocols are designed to be self-validating through the inclusion of clear checkpoints and expected outcomes. Careful monitoring of the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for reproducibility.

Experimental Protocols

General Considerations

-

All reactions should be performed under an inert atmosphere (argon or nitrogen) using standard Schlenk line techniques.

-

Solvents should be anhydrous and degassed prior to use.

-

Reagents should be of high purity.

Protocol 1: Standard Sonogashira Coupling of this compound with an Aryl Iodide

This protocol is optimized for a high-yielding coupling of this compound with a representative aryl iodide.

Figure 2: General experimental workflow for the Sonogashira coupling.

Materials:

-

This compound

-

Aryl iodide (e.g., 4-iodoanisole)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA), anhydrous and degassed

-

Tetrahydrofuran (THF), anhydrous and degassed

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add the aryl iodide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

-

Add anhydrous, degassed THF (5 mL) and anhydrous, degassed triethylamine (2.0 mmol, 2.0 equiv).

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl (10 mL).

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Protocol 2: Copper-Free Sonogashira Coupling of this compound with an Aryl Bromide

This protocol is suitable for substrates that are sensitive to copper or to minimize homocoupling. It may require slightly more forcing conditions.

Materials:

-

This compound

-

Aryl bromide (e.g., 4-bromoanisole)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Diisopropylamine (DIPA), anhydrous and degassed

-

N,N-Dimethylformamide (DMF), anhydrous and degassed

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether (Et₂O)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

-

Add anhydrous, degassed DMF (3 mL) and anhydrous, degassed diisopropylamine (3.0 mmol, 3.0 equiv).

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with diethyl ether (20 mL).

-

Wash the organic mixture with saturated aqueous NH₄Cl (2 x 10 mL) and then with brine (10 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction parameters for the Sonogashira coupling of aryl halides with terminal alkynes. These values should be used as a starting point for optimization.

| Parameter | Aryl Iodide | Aryl Bromide | Aryl Chloride |

| Aryl Halide Reactivity | High | Moderate | Low |

| Typical Pd Catalyst | PdCl₂(PPh₃)₂ | Pd(PPh₃)₄ | PdCl₂(PCy₃)₂ |

| Pd Loading (mol%) | 1-3 | 2-5 | 3-10 |

| CuI Loading (mol%) | 2-5 | 4-10 | 5-15 (if used) |